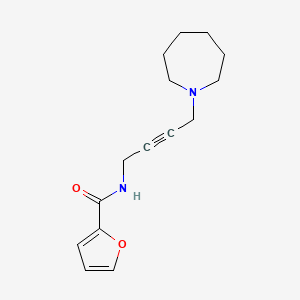

N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(azepan-1-yl)but-2-ynyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(14-8-7-13-19-14)16-9-3-6-12-17-10-4-1-2-5-11-17/h7-8,13H,1-2,4-5,9-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBBTWSALRKKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCNC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine and alkyne. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alkene or alkane derivatives.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide with analogous furan-2-carboxamide derivatives described in the literature. Key structural differences and their implications are highlighted.

Substituent Groups and Molecular Properties

Key Observations :

- Flexibility vs.

- Reactivity : The bromine in N-(4-bromophenyl)furan-2-carboxamide enables Suzuki-Miyaura cross-coupling , whereas the alkyne in the target compound may facilitate click chemistry or metal-catalyzed cycloadditions.

- Basicity : The azepane’s tertiary amine may improve solubility in acidic environments, contrasting with the neutral methoxy or bromophenyl groups.

Spectral Data and Analytical Validation

provides detailed spectral data for methoxyphenyl-substituted furan carboxamides, including:

Inference for Target Compound :

- The alkyne proton (≡C–H) would exhibit a sharp singlet at δ ~2.5–3.5 ppm in 1H NMR.

- Azepane protons (N–CH₂ and CH₂ groups) would resonate at δ ~1.5–3.0 ppm, with splitting patterns reflecting ring conformation.

- HRMS would confirm the molecular formula (C₁₈H₂₃N₂O₂) with a theoretical m/z of 299.4.

Biological Activity

N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide is a compound belonging to the class of furan derivatives, which are recognized for their diverse biological and pharmacological activities. This compound's unique structure, characterized by the presence of an azepane ring, contributes to its distinct chemical properties and potential biological effects.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a furan ring, an amide functional group, and a butynyl side chain attached to an azepane moiety. These components play crucial roles in its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of furan-2-carboxylic acid with an appropriate amine and alkyne. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), carried out in organic solvents like dichloromethane or tetrahydrofuran under inert conditions.

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The furan ring can modulate enzyme activity, while the azepane ring may enhance binding affinity to biological targets. Studies are ongoing to elucidate the precise mechanisms involved.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Compounds with furan and azepane derivatives have shown potential as antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through modulation of cellular pathways.

Case Studies

Several studies have explored the biological activity of furan derivatives:

- Anticancer Studies : A study investigated the effects of furan derivatives on cancer cell lines, revealing that certain analogs could inhibit cell proliferation effectively.

- Antimicrobial Activity : Research focused on the antibacterial properties of furan-containing compounds demonstrated significant activity against various bacterial strains, suggesting potential therapeutic applications.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(piperidin-1-yl)but-2-yn-1-yl)furan-2-carboxamide | Piperidine ring instead of azepane | Moderate anticancer activity |

| N-(4-(morpholin-1-yl)but-2-yn-1-y)furan-2-carboxamide | Morpholine ring | Antimicrobial properties |

| N-(4-(azepan-1-yl)but-2-in)-3,5-dimethoxybenzamide | Benzamide core with azepane | Anticancer and antimicrobial activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with azepane-containing alkynyl amines. A stepwise approach is advised:

Intermediate preparation : Synthesize 4-(azepan-1-yl)but-2-yn-1-amine via nucleophilic substitution of azepane with propargyl bromide derivatives .

Amide coupling : Use coupling reagents like HATU or DCC with NHS/DMAP catalysis to react the amine with furan-2-carbonyl chloride. Maintain anhydrous conditions in solvents like DCM or THF at 0–5°C to minimize side reactions .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 amine:carbonyl chloride) and use molecular sieves to scavenge HCl .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical workflow :

- NMR : Confirm amide bond formation (δ 7.8–8.2 ppm for CONH in H NMR; carbonyl C=O at ~165–170 ppm in C NMR). Verify azepane integration (δ 1.4–2.8 ppm for CH groups) .

- Mass spectrometry : Use HRMS (ESI+) to validate molecular ion [M+H] (calculated for CHNO: 285.1603).

- X-ray crystallography : If crystalline, analyze dihedral angles between furan and azepane moieties to assess planarity (e.g., deviations >5° suggest steric hindrance) .

Q. What solvent systems are suitable for solubility and stability studies?

- Solubility : Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or ethanol. For low solubility (<1 mM), consider cyclodextrin-based formulations .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect from light due to furan’s UV sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC values in kinase assays)?

- Hypothesis-driven approach :

- Orthogonal assays : Compare fluorescence polarization (FP) and TR-FRET assays to rule out interference from the compound’s autofluorescence .

- SAR analysis : Test structural analogs (e.g., replacing azepane with piperidine or furan with thiophene) to identify critical pharmacophores .

- Buffer conditions : Evaluate activity in varying pH (6.5–7.8) and ionic strength to assess binding dependency .

Q. What computational strategies are effective for predicting target engagement and off-target risks?

- In silico workflow :

Docking : Use AutoDock Vina with kinase ATP-binding site models (e.g., PDB 1ATP). Prioritize poses with H-bonds to hinge regions (e.g., backbone NH of Glu91) .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable).

Off-target screening : Query ChEMBL for similar carboxamides and cross-reference with Tox21 databases .

Q. How can researchers design experiments to elucidate the compound’s metabolic fate?

- Phase I/II metabolism :

- In vitro models : Incubate with human liver microsomes (HLMs) + NADPH. Monitor CYP3A4/2D6 contributions via isoform-specific inhibitors (ketoconazole/quinidine) .

- Metabolite ID : Use UPLC-QTOF with MSE data acquisition. Key biotransformations: azepane hydroxylation (m/z +16) or furan ring oxidation (m/z +32) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

- Experimental design :

- Panel diversity : Test in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with matched proliferation rates.

- Assay controls : Include staurosporine (apoptosis inducer) and Triton X-100 (membrane integrity control) .

- Mechanistic studies : Perform Annexin V/PI staining to distinguish apoptosis vs. necrosis. Correlate with ROS assays (DCFH-DA probe) .

Q. What strategies validate target specificity in phenotypic screens?

- Multi-omics integration :

- CRISPR knockouts : Silence putative targets (e.g., kinase X) and assess rescue of phenotype.

- Phosphoproteomics : Use SILAC labeling to identify downstream signaling nodes (e.g., p-ERK/p-AKT) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.